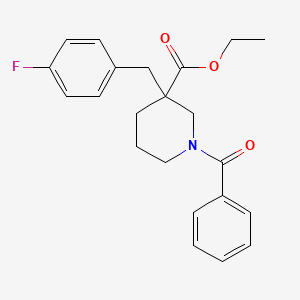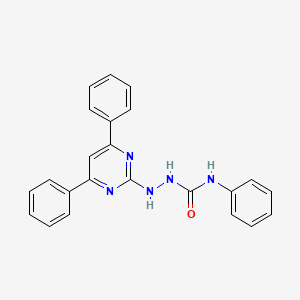![molecular formula C17H21ClN4O B6004222 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea (known as PNU-74654) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PNU-74654 is a selective inhibitor of the enzyme SIRT2, which plays a crucial role in various physiological and pathological processes.
Mécanisme D'action
SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases, which play a crucial role in regulating cellular processes such as metabolism, DNA repair, and stress response. SIRT2 is involved in various physiological and pathological processes, including cell cycle regulation, mitosis, and tumorigenesis. PNU-74654 selectively inhibits SIRT2 by binding to its active site, thereby preventing the deacetylation of its substrates.
Biochemical and Physiological Effects
The inhibition of SIRT2 by PNU-74654 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of toxic protein aggregates in neurodegenerative diseases, and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, PNU-74654 has been shown to enhance the insulin signaling pathway and improve glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
PNU-74654 has several advantages as a research tool, including its high selectivity for SIRT2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, PNU-74654 also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, the effects of SIRT2 inhibition by PNU-74654 can be complex and context-dependent, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for research on PNU-74654. One direction is to explore its potential therapeutic applications in various diseases, such as neurodegenerative disorders, cancer, and inflammation. Another direction is to investigate the effects of SIRT2 inhibition by PNU-74654 on other cellular processes, such as metabolism and DNA repair. Moreover, the development of more potent and selective SIRT2 inhibitors could lead to the discovery of new therapeutic targets and treatments for various diseases.
In conclusion, PNU-74654 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its selective inhibition of SIRT2 has been found to have various biochemical and physiological effects, including neuroprotection, anticancer activity, and anti-inflammatory effects. Although PNU-74654 has some limitations, it has several advantages as a research tool, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of PNU-74654 involves the reaction of 4-chlorobenzylhydrazine with cyclohexyl isocyanate, followed by the reaction of the resulting intermediate with 3-(dimethylamino)propionitrile and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
PNU-74654 has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and inflammation. SIRT2 inhibition has been shown to have neuroprotective effects in several in vitro and in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. PNU-74654 has also been found to inhibit the growth of cancer cells and induce apoptosis in various cancer types, including breast, lung, and colon cancer. Moreover, PNU-74654 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-14-8-6-13(7-9-14)12-22-11-10-16(21-22)20-17(23)19-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQBZJHVJWAIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[(1-acetyl-4-piperidinyl)methyl]amino}methyl)-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6004142.png)
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004152.png)
![3-{1-[(2-phenylethyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6004160.png)
![5-amino-3-[(2-phenoxyethyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6004161.png)
![N-(4-fluoro-2-methylphenyl)-1-(1-{[(4-fluoro-2-methylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6004164.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B6004170.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6004176.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6004185.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6004204.png)
![N-(3-chloro-2-methylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6004206.png)
![2-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6004211.png)
![3-[1-(2,5-dimethoxybenzoyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)
